肥大细胞毒素 7

描述

Synthesis Analysis

Mastoparan 7 stimulates ATP release in human erythrocytes . The release of ATP required either cell adhesion or strong activation of cAMP synthesis. Part of this release required cell swelling .Molecular Structure Analysis

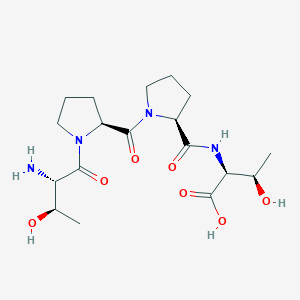

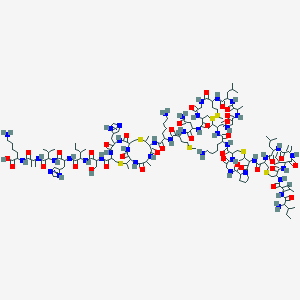

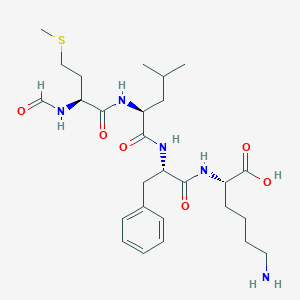

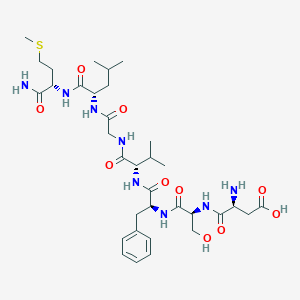

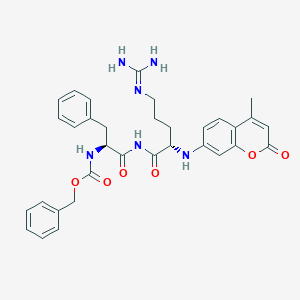

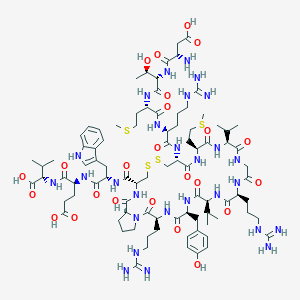

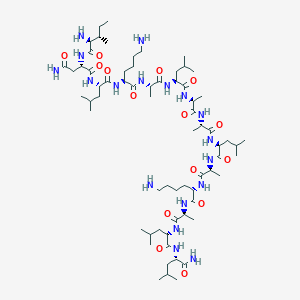

Mastoparan 7 is an analog of the mastoparan peptide. It is present in the venom of Vespula lewisii . It has the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 .Chemical Reactions Analysis

Mastoparan 7 is a G protein activator via Gαi and Gαo stimulation, similar to G protein-coupled receptors . It permeates vesicles at a greater rate of leakage on the anionic over the zwitterionic, impaired by the presence of cholesterol or cardiolipin .Physical And Chemical Properties Analysis

Mastoparan 7 is a lyophilized powder . It is a cationic tetradecapeptide with the primary structure INLKALAALAKKIL-NH2 .科学研究应用

Therapeutic Properties

Mastoparans are multifunctional α-helical peptides with promising therapeutic properties . They have a wide variety of biological effects, including mast cell degranulation, activation of protein G, phospholipase A 2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .

Antimicrobial Activity

Mastoparans have inspired the development of novel antimicrobial agents, focusing on increasing antimicrobial activity compared to the natural peptides .

Anticancer Activity

Mastoparans have shown potential in anticancer activities . Their ability to interact with various intracellular protein targets makes them valuable tools to manipulate and study enzymatic activity, calcium homeostasis, and apoptotic signaling pathways .

Mast Cell Degranulation

Mastoparans can significantly induce mast cell degranulation . The composition of amino acids in the hydrophobic face and amidation in the C-terminal region are critical for the degranulation activity of mastoparan family peptides .

Regulation of Cell-to-Cell Communication in Plants

In plants, mastoparans were used to promote the intracellular Ca +2 increase to regulate cell-to-cell communication .

Vaccine Adjuvant

Mastoparan-7 (M7) has been used as a novel mucosal adjuvant in a cocaine vaccine to achieve optimal IgA antibody responses in mucosal secretions and effective induction of humoral immunity .

Antiviral Activity

The analogous peptide MAS-7, an analog obtained from mastoparan-L by replacing a Lys 12 by Ala 12 and Ile 13 by Lys 13, showed to be effective in inactivating several enveloped viruses .

作用机制

Target of Action

Mastoparan 7 (Mas-7) is a peptide toxin found in wasp venom . Its primary targets are the G protein subunits Gα o/i . These proteins play a crucial role in transmitting signals from various receptors (like G-protein coupled receptors) on the cell surface to the inside of the cell .

Mode of Action

Mas-7 stimulates the G protein subunits Gα o/i by binding to the plasma membrane . This interaction triggers a series of intracellular events, leading to various biological effects . For instance, it can cause mast cell degranulation, activation of protein G, and phospholipase A 2, C, and D activation .

Biochemical Pathways

The activation of G proteins by Mas-7 affects several biochemical pathways. It can lead to the release of serotonin and insulin , and it can also activate phospholipases A 2, C, and D . These enzymes are involved in the metabolism of phospholipids, which are essential components of cell membranes. Activation of these enzymes can lead to the production of secondary messengers that further propagate the signal within the cell .

Pharmacokinetics

It’s known that the peptide’s activity can be influenced by its environment, such as the presence of other molecules and the ph of the solution .

Result of Action

The activation of G proteins and the subsequent biochemical reactions result in a variety of cellular effects. These include mast cell degranulation, which leads to the release of histamine , and the induction of potent mitochondrial permeability and tumor cell cytotoxicity . Mas-7 also possesses antiviral activity .

Action Environment

The action of Mas-7 can be influenced by environmental factors. For instance, the peptide’s activity can be modulated by the presence of other molecules in its environment . Additionally, the pH of the solution can affect the peptide’s structure and, consequently, its activity

安全和危害

未来方向

Mastoparan 7 has gained significant attention for its clinical potential as a new class of antibiotics to combat antimicrobial resistance . It has also been employed in a novel cocaine vaccine, showing promising results . Further studies are needed to explore its potential therapeutic applications .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQXBRPSSZJMZ-FGRXCANLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163171 | |

| Record name | Mastoparan 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mastoparan 7 | |

CAS RN |

145854-59-7 | |

| Record name | Mastoparan 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145854-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。